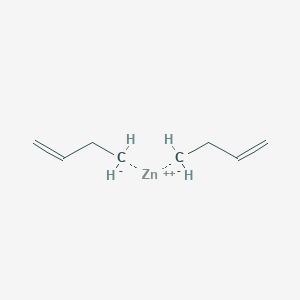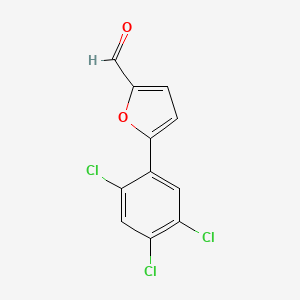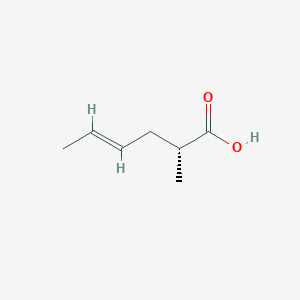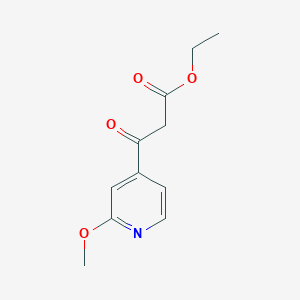
Zinc, di-3-butenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc, di-3-butenyl- is an organozinc compound with the chemical formula C8H14Zn It is a zinc complex where the zinc atom is bonded to two 3-butenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, di-3-butenyl- typically involves the reaction of zinc with 3-butenyl halides. One common method is the reaction of zinc dust with 3-butenyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for Zinc, di-3-butenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Zinc, di-3-butenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and butenyl derivatives.
Reduction: It can be reduced under specific conditions to yield different organozinc species.
Substitution: The butenyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zinc oxide and butenyl alcohols, while substitution reactions can produce a variety of halogenated butenyl compounds.
科学研究应用
Zinc, di-3-butenyl- has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the synthesis of complex organic molecules.
Industry: It can be used in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism by which Zinc, di-3-butenyl- exerts its effects involves the coordination of the zinc atom with the butenyl groups. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The zinc atom can act as a Lewis acid, accepting electron pairs from reactants and promoting bond formation or cleavage.
相似化合物的比较
- Zinc, di-2-butenyl-
- Zinc, di-4-pentenyl-
- Zinc, di-allyl-
Comparison: Zinc, di-3-butenyl- is unique due to the specific positioning of the double bond in the butenyl groups, which can influence its reactivity and the types of reactions it can undergo. Compared to Zinc, di-2-butenyl-, the 3-butenyl groups provide different steric and electronic environments, potentially leading to different reaction pathways and products.
属性
分子式 |
C8H14Zn |
|---|---|
分子量 |
175.6 g/mol |
IUPAC 名称 |
zinc;but-1-ene |
InChI |
InChI=1S/2C4H7.Zn/c2*1-3-4-2;/h2*3H,1-2,4H2;/q2*-1;+2 |
InChI 键 |
UEVHAFJHLQCTFB-UHFFFAOYSA-N |
规范 SMILES |
[CH2-]CC=C.[CH2-]CC=C.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)

![6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12080166.png)

![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)
![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)




